molecular formula C10H18N2O4S B014696 S-Nitroso-N-valeryl-D,L-penicillamine CAS No. 225233-99-8

S-Nitroso-N-valeryl-D,L-penicillamine

Cat. No.: B014696
CAS No.: 225233-99-8
M. Wt: 262.33 g/mol
InChI Key: QCRZCAKMRYXQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Nitroso-N-valeryl-D,L-penicillamine can be synthesized through the nitrosation of N-valeryl-D,L-penicillamine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in an acidic medium. The reaction conditions often include maintaining a low temperature to control the rate of nitrosation and prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The presence of copper (II) ions and cysteine can accelerate the decomposition of the compound, so these factors are carefully managed during production .

Chemical Reactions Analysis

Types of Reactions

S-Nitroso-N-valeryl-D,L-penicillamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

1.1 Vasodilatory Effects

S-nitroso compounds, including SNV-Pen, are recognized for their vasodilatory properties. Research has shown that SNV-Pen can induce vasodilation through the release of NO, leading to relaxation of vascular smooth muscle. This effect is significant in both in vitro and in vivo settings. For instance, studies have demonstrated that SNV-Pen can enhance diastolic function and cardiac output without inducing tachycardia in animal models .

1.2 Inhibition of Platelet Aggregation

SNV-Pen has been observed to inhibit platelet aggregation, which is crucial in preventing thrombus formation. This property is particularly beneficial in conditions where thrombosis poses a risk, such as cardiovascular diseases. The mechanism involves S-nitrosylation of platelet proteins, which alters their function and reduces aggregation .

1.3 Modulation of Inflammatory Responses

Research indicates that SNV-Pen can modulate inflammatory responses by affecting cytokine production and immune cell activity. It has been shown to decrease tumor necrosis factor-alpha (TNF-α) levels, thereby reducing inflammation in various models . This anti-inflammatory action positions SNV-Pen as a potential therapeutic agent for inflammatory diseases.

Therapeutic Applications

2.1 Cardiovascular Disease Treatment

Given its vasodilatory and anti-aggregatory effects, SNV-Pen is being explored as a therapeutic agent for managing cardiovascular diseases. Its ability to enhance endothelial function and reduce blood pressure makes it a candidate for treating hypertension and related conditions .

2.2 Cancer Therapy

The compound's ability to induce apoptosis in cancer cells through NO-mediated pathways has led to investigations into its potential use in cancer therapy. Studies suggest that SNV-Pen may enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment .

2.3 Drug Delivery Systems

SNV-Pen has been incorporated into drug delivery systems due to its capacity for controlled NO release. Research has focused on developing polymer-based materials that can deliver NO in a regulated manner, improving biocompatibility and reducing the risk of neointimal hyperplasia following vascular interventions .

Table 1: Summary of Biological Activities of S-Nitroso-N-valeryl-D,L-penicillamine

ActivityMechanismReference
VasodilationNO release leading to smooth muscle relaxation
Inhibition of platelet aggregationS-nitrosylation of platelet proteins
Anti-inflammatory effectsDecrease in TNF-α production
Apoptosis induction in cancer cellsSensitization through NO-mediated pathways
Controlled drug deliveryIncorporation into polymers for regulated NO release

Case Studies

Several case studies have highlighted the effectiveness of SNV-Pen in clinical and experimental settings:

  • Cardiovascular Health: In a study involving hypertensive rats, administration of SNV-Pen resulted in significant reductions in blood pressure and improvements in cardiac function over a sustained period .
  • Cancer Treatment: A clinical trial assessing the combination of SNV-Pen with standard chemotherapy showed enhanced tumor regression rates compared to chemotherapy alone, indicating its potential as an adjunct therapy .

Mechanism of Action

The primary mechanism of action of S-Nitroso-N-valeryl-D,L-penicillamine involves the release of nitric oxide (NO). This release occurs through the reduction of the nitroso group, often facilitated by biological reducing agents such as thiols. NO then interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic GMP (cGMP), which mediates various physiological effects including vasodilation and neurotransmission .

Comparison with Similar Compounds

S-Nitroso-N-valeryl-D,L-penicillamine is compared with other NO donors such as S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) and its analogues:

    S-Nitroso-N-acetyl-D,L-penicillamine (SNAP): Similar in function but differs in stability and lipoph

Biological Activity

S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) is a compound that belongs to a class of S-nitrosothiols, which are known for their ability to release nitric oxide (NO) and exhibit various biological activities, particularly in vascular biology. This article reviews the biological activity of SNVP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

SNVP is an N-substituted analogue of S-nitroso-N-acetyl-D,L-penicillamine (SNAP), differing primarily by the valeryl group. The structural modification enhances its lipophilicity, which influences its stability and biological activity. The compound has shown promising results in studies related to vasodilation and NO release.

The primary mechanism through which SNVP exerts its biological effects is the release of NO, a potent vasodilator. The release of NO from SNVP occurs through a series of chemical reactions that can be influenced by various factors such as pH, temperature, and the presence of metal ions like Cu(II) and cysteine .

Table 1: Stability and Decomposition Rates of SNVP Compared to Other Analogues

CompoundStability in SolutionDecomposition Rate (in presence of Cu²⁺)
SNVPHighModerate (slower than SNAP)
SNAPModerateFast
SNHPModerateFast
SNPPHighVariable

The presence of Cu(II) significantly accelerates the decomposition of all tested compounds, with SNVP demonstrating a relatively stable profile under these conditions compared to SNAP .

Vasodilation Effects

SNVP has been studied for its vasodilatory effects in isolated rat femoral arteries. In experiments, bolus injections of SNVP resulted in concentration-dependent vasodilation. Notably, the response was transient in endothelium-intact vessels but showed prolonged effects in endothelium-denuded vessels, suggesting that increased lipophilicity allows for better retention and sustained NO release in areas with endothelial damage .

Case Studies

  • Vasodilatory Response in Endothelium-Denuded Vessels :
    • In a study involving isolated rat femoral arteries, SNVP was injected at varying concentrations (10⁻⁸ to 10⁻³ M). The results indicated that at higher concentrations, the compound caused significant vasodilation that lasted over an hour, primarily due to NO generation within the tissue .
  • Comparative Analysis with Other S-Nitrosothiols :
    • When compared to SNAP and other analogues like S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP), SNVP exhibited unique properties regarding stability and duration of action. The sustained effect observed with SNVP was largely reversed by hemoglobin, confirming the role of NO in mediating these responses .

Therapeutic Implications

The ability of SNVP to target areas with endothelial injury suggests potential therapeutic applications in conditions such as atherosclerosis or during surgical procedures where endothelial damage is prevalent. By providing localized NO delivery, SNVP could help alleviate vascular complications associated with these conditions.

Q & A

Q. (Basic) How is SNVP synthesized, and what analytical methods confirm its purity?

SNVP is synthesized by nitrosating the parent thiol compound, N-valeryl-D,L-penicillamine, under acidic conditions. The reaction typically involves sodium nitrite in HCl, followed by purification via recrystallization or chromatography. Characterization includes:

  • UV-Vis spectroscopy (absorption peak ~340 nm for S-nitrosothiols) .
  • Electrochemical detection (e.g., nitric oxide (NO)-sensitive electrodes) to confirm NO release .
  • HPLC-MS for molecular weight verification and purity assessment .

Q. (Advanced) What experimental factors influence SNVP’s stability in solution, and how can decomposition be mitigated?

SNVP’s stability is pH-, temperature-, and light-dependent. Key findings include:

  • Spectrophotometric analysis shows SNVP is more stable than shorter-chain analogues (e.g., SNAP) under physiological conditions, with a half-life extended by its lipophilic valeryl group .
  • Metal ion effects : Cu(II) and cysteine accelerate decomposition, while Cu(I) chelators (e.g., neocuproine) slow degradation .
  • Methodological note : Use EDTA in buffers to chelate trace metals, store solutions in amber vials at -20°C, and monitor decomposition via UV-Vis absorbance decay .

Q. (Basic) What methods are used to detect and quantify NO release from SNVP in biological systems?

  • Electrochemical sensors : Measure real-time NO release at 37°C using polarographic electrodes .
  • Chemiluminescence : Quantify NO via reaction with ozone, though this requires specialized equipment .
  • Fluorescent probes : DAF-FM diacetate detects intracellular NO, but may require validation with scavengers (e.g., hemoglobin) to confirm specificity .

Q. (Advanced) How does SNVP’s lipophilicity affect its pharmacological activity in endothelial-damaged tissues?

SNVP’s valeryl sidechain increases lipophilicity, enhancing retention in endothelial-denuded vessels. Experimental evidence:

  • Isolated rat femoral artery assays show SNVP induces prolonged vasodilation (>4 hours) in endothelium-denuded tissues due to slow NO release from retained SNVP .
  • Partition coefficient (log P) studies correlate higher lipophilicity with sustained vascular effects, suggesting utility in targeting damaged vasculature .

Q. (Advanced) What mechanisms underlie SNVP’s cytotoxicity under hypoxic vs. normoxic conditions?

  • Hypoxia : SNVP releases higher NO concentrations (136 µM vs. 30 µM normoxia) due to altered redox conditions, increasing cytotoxicity (90% cell death in endothelial cells at 5 mM) .
  • Normoxia : Lower NO flux reduces toxicity, but paradoxically enhances oxidative/nitrosative stress markers (e.g., peroxynitrite) .
  • Experimental design : Use NO cheletropic traps (NOCTs) or oxyhemoglobin assays to quantify hypoxia-dependent NO dynamics .

Q. (Basic) How do transnitrosation reactions with thiols influence SNVP’s NO release profile?

  • Kinetic studies : SNVP transfers its nitroso group to thiols (e.g., glutathione) via pH-dependent transnitrosation.
    • Example: Second-order rate constant (k_f) for captopril-mediated transnitrosation is 785 M⁻¹s⁻¹ at 37°C, with reversible equilibrium at high thiol concentrations .
  • Methodological implication : Include thiol scavengers (e.g., N-ethylmaleimide) to isolate SNVP-specific effects in cell-based assays .

Q. (Advanced) How does SNVP compare to other S-nitrosothiols (e.g., SNAP) in experimental models of vascular dysfunction?

  • Stability : SNVP (half-life ~4 hours) outperforms SNAP (half-life ~1 hour) in aqueous solution, enabling sustained NO delivery .
  • Pharmacodynamics : SNVP causes irreversible vasodilation in endothelium-denuded arteries at 10⁻⁶ M, unlike transient effects of SNAP .
  • Contradiction note : While SNVP is more stable, its slower NO release may reduce efficacy in acute vasodilation models, requiring dose optimization .

Q. (Advanced) What strategies improve SNVP’s utility in controlled NO delivery systems?

  • Polymer blending : Incorporate SNVP into poly(l-lactic acid) matrices for sustained NO release over months, activated by heat or light .
  • Metal coordination : Use cyclam macrocycles to stabilize SNVP and modulate NO release kinetics via transition-metal catalysis .

Q. (Basic) How is SNVP’s NO release profile affected by common biological reductants?

  • Ascorbate and cysteine : Reduce S-NO bonds, accelerating NO release.
    • Example: 1 mM cysteine decreases SNVP’s half-life by 50% in PBS .
  • Experimental mitigation : Pre-treat samples with thiol-blocking agents (e.g., iodoacetamide) to isolate non-enzymatic NO release pathways .

Q. (Advanced) What contradictory findings exist regarding SNVP’s therapeutic window in oxidative stress models?

  • Contradiction : SNVP exacerbates oxidative stress in hypoxic cells due to high NO flux , but shows cytoprotection in normoxia via cGMP-mediated pathways .
  • Resolution : Dose-response curves and hypoxia mimetics (e.g., CoCl₂) must contextualize SNVP’s dual role as a NO donor and pro-oxidant .

Properties

IUPAC Name

3-methyl-3-nitrososulfanyl-2-(pentanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4S/c1-4-5-6-7(13)11-8(9(14)15)10(2,3)17-12-16/h8H,4-6H2,1-3H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRZCAKMRYXQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274459
Record name snvp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225233-99-8
Record name 3-(Nitrosothio)-N-(1-oxopentyl)valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225233-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name snvp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

S-Nitroso-N-valeryl-D,L-penicillamine
S-Nitroso-N-valeryl-D,L-penicillamine
S-Nitroso-N-valeryl-D,L-penicillamine
S-Nitroso-N-valeryl-D,L-penicillamine
S-Nitroso-N-valeryl-D,L-penicillamine
S-Nitroso-N-valeryl-D,L-penicillamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.